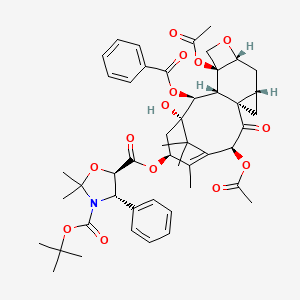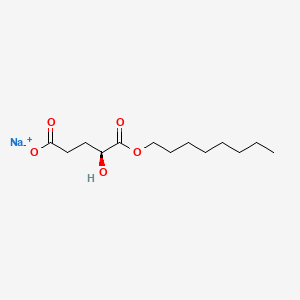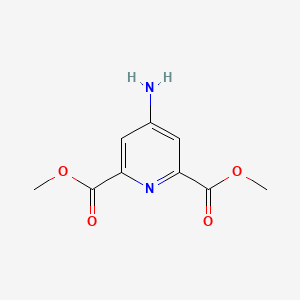
Dimethyl 4-aminopyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a chemical compound with the CAS Number: 150730-41-9 . It has a linear formula of C9H10N2O4 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminopyridine-2,6-dicarboxylate is represented by the InChI Code: 1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) . The molecular weight of the compound is 210.19 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 4-aminopyridine-2,6-dicarboxylate are not available, related compounds like 4-(Dimethylamino)pyridine have been used as a catalyst for the acylation of alcohols with acid anhydrides .
Physical And Chemical Properties Analysis
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a solid compound . It has a molecular weight of 210.19 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
科学的研究の応用
Synthesis and Industrial Suitability : Liu Jun-teng (2011) discussed the synthesis of 2,6-Dimethyl-4-aminopyridine, highlighting its suitability for industrial production due to the chosen synthetic process starting from 2,6-dimethylpyridine (Liu Jun-teng, 2011).
Photochemical Properties : E. Taylor and R. O. Kan (1963) studied the photochemical dimerization of 2-aminopyridines, including 2-aminopyridine derivatives, in hydrochloric acid solution, leading to the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Catalysis in Polymer Synthesis : Kisoo Kim et al. (2018) researched the use of aromatic amine ligands and copper(I) chloride, including 4-aminopyridine, for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating the efficiency of the 4-aminopyridine/Cu(I) catalyst system in this context (Kim et al., 2018).
Application in Dye-Sensitized Solar Cells : E. Constable et al. (2009) synthesized copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine ligands, including those with carboxylic acid substituents related to Dimethyl 4-aminopyridine-2,6-dicarboxylate, for use in copper-based dye-sensitized solar cells (Constable et al., 2009).
Thermal Decomposition Studies : Z. Novák et al. (2006) explored the thermal decomposition of an azo-bridged tricyclic ring system involving dimethyl 4-methylpyridazine-3,6-dicarboxylate, a related compound, which provided insights into its thermal stability and potential applications (Novák et al., 2006).
Hydrogen Bond Complexation Study : L. Goldenberg and O. Neilands (1999) investigated the hydrogen bond complexation of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene with aminopyridine derivatives, providing valuable insights into the binding and interaction characteristics of related aminopyridine compounds (Goldenberg & Neilands, 1999).
Bioactive Compound Synthesis : Mohaned M. Sahb and Z. M. Kadam (2022) synthesized new derivatives of thiazolidine and oxazepine linked to pyridine moieties, including 4-aminopyridine, and evaluated their biological activity, highlighting the potential pharmaceutical applications (Sahb & Kadam, 2022).
Safety And Hazards
特性
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminopyridine-2,6-dicarboxylate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

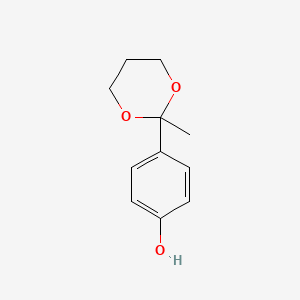

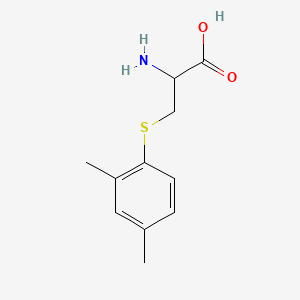
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
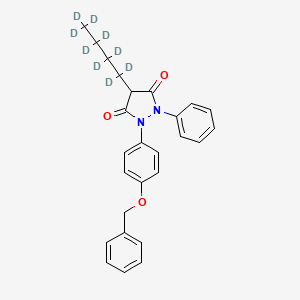

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)
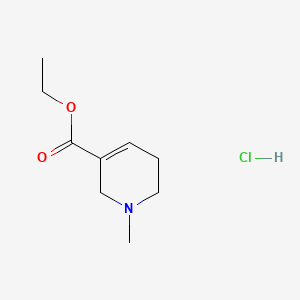
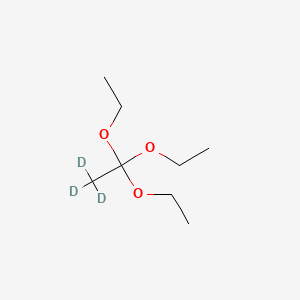
![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
